11-Bromo-10-undecenoic acid

Description

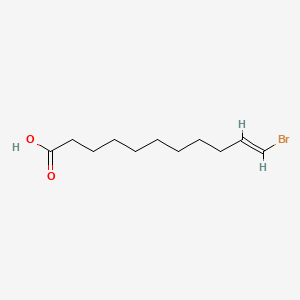

Structure

3D Structure

Properties

IUPAC Name |

(E)-11-bromoundec-10-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BrO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h8,10H,1-7,9H2,(H,13,14)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRZUJZXSTZDBZ-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC=CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCCC(=O)O)CCC/C=C/Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100399-51-7 | |

| Record name | 10-Undecenoic acid, 11-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100399517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Bromo-10-undecenoic acid can be synthesized through the bromination of 10-undecenoic acid. The reaction typically involves the use of hydrobromic acid (HBr) in the presence of a peroxide initiator. The reaction conditions are carefully controlled to ensure the selective bromination at the 11th position .

Industrial Production Methods

Industrial production of 11-Bromo-10-undecenoic acid follows similar synthetic routes but on a larger scale. The process involves the continuous addition of hydrobromic acid to a solution of 10-undecenoic acid in an appropriate solvent, such as toluene. The reaction mixture is then subjected to purification steps to isolate the desired product .

Chemical Reactions Analysis

Reaction Conditions and Yield:

Key By-Product : 10-bromoundecanoic acid (≤5%) forms due to minor Markovnikov addition .

Ammonolysis to 11-Aminoundecanoic Acid

11-Bromo-10-undecenoic acid undergoes nucleophilic substitution with aqueous ammonia to produce 11-aminoundecanoic acid, a monomer for polyamide-11 synthesis .

Reaction Mechanism and Optimization:

-

Impurities :

Mitigation Strategies :

-

Use a 4:1 molar ratio of NH₃ to bromoacid to suppress hydroxylation .

-

Purify via recrystallization of the hydrochloride salt (methanol/ethyl acetate) .

Industrial-Scale Process Innovations

Recent patents describe advanced reactor designs to improve efficiency:

Continuous Flow Reactor System :

Advantages :

Micro-Mixer Method :

-

Process : Mixes molten 10-undecenoic acid and HBr-solvent streams in a microreactor (0.32 mL volume).

-

Benefits : Reduced reaction time (<1 hour) and higher selectivity (>99%) .

Comparative Analysis of Bromination Methods

| Method | Yield (%) | By-Products (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Batch (BPO initiator) | 95 | 5 | 8 hours | |

| Continuous Flow | 98 | 2 | 2 hours | |

| Micro-Mixer | 99 | <1 | 30 minutes |

Degradation and Stability

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules :

11-Bromo-10-undecenoic acid serves as a crucial building block in organic synthesis, particularly for creating more complex molecules such as polymers and pharmaceuticals. Its bromine substituent allows for various chemical transformations, including substitution and addition reactions.

Precursor for Bioactive Compounds :

This compound has been utilized as a precursor in the synthesis of bioactive compounds with potential antimicrobial properties. For example, derivatives of this compound have shown effectiveness against fungal infections .

Biological Research

Antimicrobial Studies :

Research indicates that 11-bromo-10-undecenoic acid exhibits antimicrobial properties, particularly against certain fungal pathogens. Its mechanism involves disrupting cellular processes by interfering with cell wall synthesis and membrane integrity .

Drug Design :

The compound's ability to interact with biological molecules makes it a candidate for drug design, particularly as an inhibitor or substrate in enzymatic reactions. This aspect is critical for developing new therapeutic agents targeting specific biological pathways .

Industrial Applications

In industrial settings, 11-bromo-10-undecenoic acid is employed in the production of specialty chemicals and materials. Its unique reactivity allows it to be used as an intermediate in various chemical reactions, contributing to the synthesis of amino acids and other important compounds .

Case Studies

- Polyurethanes via ADMET Polymerization : A study demonstrated the use of 10-undecenoic acid (the precursor) in synthesizing bio-based aliphatic polyurethanes through ADMET polymerization, showcasing the compound's versatility in polymer chemistry .

- Antimicrobial Activity Assessment : Research highlighted the antimicrobial efficacy of derivatives derived from 11-bromo-10-undecenoic acid against various pathogens, emphasizing its potential role in developing new antifungal treatments .

Mechanism of Action

The mechanism of action of 11-Bromo-10-undecenoic acid involves its interaction with biological membranes and enzymes. The bromine atom and the double bond in the molecule contribute to its reactivity, allowing it to disrupt cellular processes. In antimicrobial applications, it is believed to interfere with the synthesis of cell wall components and membrane integrity, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

10-Undecenoic Acid (Undecylenic Acid)

- Molecular Weight : 184.28 g/mol .

- Reactivity: Acts as a precursor for brominated derivatives. Undergoes bromination to form 11-bromo-10-undecenoic acid or dibrominated products depending on conditions .

- Applications: Used in antifungal treatments, polymer synthesis, and as a starting material for 10-undecynoic acid .

- Safety : Classified as skin/eye irritant (GHS Category 2/2A) and harmful to aquatic environments .

10,11-Dibromoundecanoic Acid

- Structure : C₁₁H₂₀Br₂O₂, with bromine atoms at C10 and C11 .

- Synthesis: Formed via bromination of 10-undecenoic acid in carbon tetrachloride .

- Reactivity: Eliminates HBr under basic conditions (e.g., KOH) to yield 10-undecynoic acid (an alkyne derivative) .

- Applications : Intermediate for synthesizing acetylenic fatty acids, which are valuable in materials science .

10-Bromoundecanoic Acid

- Structure : Bromine at C10 instead of C11 .

- Synthesis: Produced by HBr addition to 10-undecenoic acid in the absence of oxygen .

- Reactivity : Less prone to elimination compared to 11-bromo isomer due to bromine positioning.

10-Undecynoic Acid

- Structure : Terminal alkyne (C10–C11 triple bond) and carboxylic acid .

- Synthesis: Derived from dehydrobromination of 10,11-dibromoundecanoic acid .

- Applications : Used in bioorthogonal chemistry and polymer crosslinking .

Comparative Data Table

Key Research Findings

Regioselectivity in Bromination: The position of bromination (C10 vs. C11) in 10-undecenoic acid depends on reaction conditions. Oxygen presence during HBr addition favors 11-bromo isomer formation, while anaerobic conditions yield 10-bromo derivatives .

Elimination Reactions: 11-Bromo-10-undecenoic acid undergoes dehydrobromination with quinoline at 120–130°C to form methyl 8,10-undecadienoate (50% yield), demonstrating its utility in diene synthesis .

Environmental Impact: While 10-undecenoic acid is classified as harmful to aquatic life (H412), brominated derivatives may exhibit higher persistence due to bromine’s stability, though specific ecotoxicological data are lacking .

Biological Activity

11-Bromo-10-undecenoic acid is a synthetic compound derived from 10-undecenoic acid, notable for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₁H₁₉BrO₂

- Molecular Weight : 249.19 g/mol

- CAS Number : 100399-51-7

Synthesis

The synthesis of 11-bromo-10-undecenoic acid typically involves the bromination of 10-undecenoic acid using hydrobromic acid. This process can yield various brominated derivatives, with the goal of achieving a high purity product suitable for biological testing .

Antimicrobial Properties

Research indicates that derivatives of undecenoic acids, including 11-bromo-10-undecenoic acid, exhibit significant antimicrobial activity against various pathogens. In particular, studies have shown that related compounds can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 10-undecenoic acid | <0.05 | Staphylococcus aureus |

| 11-bromo-10-undecenoic acid | TBD | Enterococcus faecalis |

| Epoxy isonitrile derivative | <0.05 | Bacillus subtilis |

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds in inhibiting bacterial growth. While specific MIC values for 11-bromo-10-undecenoic acid were not detailed in the sources, its structural similarity to active compounds suggests potential efficacy.

The mode of action for compounds like 11-bromo-10-undecenoic acid may involve the inhibition of fatty acid biosynthesis, as seen with other undecenoic acid derivatives. This inhibition can disrupt cell membrane integrity and function, leading to bacterial cell death .

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Clardy et al. explored the antibacterial properties of epoxy isonitrile derivatives synthesized from undecenoic acids. The findings suggested that these compounds could serve as prodrugs that convert to active metabolites upon bacterial exposure, enhancing their therapeutic potential against resistant strains . -

Fatty Acid Biosynthesis Inhibition :

Research has indicated that certain undecenoic acid derivatives inhibit enzymes involved in fatty acid biosynthesis (FabH and FabB). This inhibition is critical for developing new antibiotics targeting bacterial growth mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 11-Bromo-10-undecenoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves bromination of 10-undecenoic acid using brominating agents (e.g., HBr or N-bromosuccinimide) under controlled conditions. Reaction temperature (48–51°C) and inert atmospheres are critical to prevent side reactions. Post-synthesis purification via recrystallization or column chromatography ensures purity >95%. Melting points (48–51°C) serve as a preliminary purity indicator .

Q. How should researchers characterize the purity and structural integrity of 11-Bromo-10-undecenoic acid?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm bromine substitution and alkene geometry.

- Mass spectrometry (EI-MS) to verify molecular weight (265.18 g/mol) and fragmentation patterns.

- Melting point analysis (48–51°C) for purity assessment .

Q. What solvent systems are optimal for dissolving 11-Bromo-10-undecenoic acid in experimental protocols?

- Methodological Answer : The compound is highly soluble in organic solvents like DMSO, ethanol, and DMF. For aqueous compatibility, prepare stock solutions in DMSO (≥0.25 mg/mL) and dilute in PBS (pH 7.2). Avoid aqueous buffers alone due to low solubility .

Q. What are the primary safety considerations when handling 11-Bromo-10-undecenoic acid?

- Methodological Answer :

- Hazards : Skin corrosion/irritation (H315), severe eye damage (H319), and aquatic toxicity (H412).

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid environmental release. Store away from strong acids/oxidizers to prevent hazardous decomposition .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity of 11-Bromo-10-undecenoic acid under varying pH conditions?

- Methodological Answer :

- Controlled Replication : Reproduce experiments with standardized pH buffers (e.g., 4.0, 7.0, 10.0) and inert atmospheres.

- Analytical Validation : Monitor reaction progress via HPLC or GC-MS to identify side products (e.g., dehydrohalogenation at high pH).

- Data Reconciliation : Cross-reference findings with thermodynamic data (e.g., bond dissociation energies) to explain reactivity trends .

Q. What strategies optimize the stability of 11-Bromo-10-undecenoic acid in long-term storage?

- Methodological Answer :

- Storage Conditions : -20°C under argon to prevent oxidation/hydrolysis.

- Compatibility Checks : Avoid contact with amines or reducing agents, which may trigger nucleophilic substitution.

- Stability Monitoring : Conduct periodic FT-IR analysis to detect carbonyl or C-Br bond degradation .

Q. How is 11-Bromo-10-undecenoic acid utilized in the synthesis of functionalized polymers?

- Methodological Answer :

- Monomer Design : The terminal alkene and bromine enable radical polymerization or crosslinking.

- Application Example : Incorporate into polyesters via esterification with diols, yielding brominated polymers for flame retardancy or post-functionalization .

Q. What experimental approaches validate the environmental toxicity claims associated with 11-Bromo-10-undecenoic acid?

- Methodological Answer :

- Ecotoxicology Assays : Use Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines) to quantify LC50 values.

- Degradation Studies : Analyze photolytic/hydrolytic breakdown products via LC-QTOF-MS to assess persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.